molecular formula C23H23NO B11069825 N,2-bis(2-phenylethyl)benzamide

N,2-bis(2-phenylethyl)benzamide

Cat. No.: B11069825
M. Wt: 329.4 g/mol
InChI Key: MMLDIUCPVNDIOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N,2-bis(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N,2-bis(2-phenylethyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes . The exact molecular targets and pathways involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,2-bis(2-phenylethyl)benzamide include other benzamide derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in organic solvents and insolubility in water make it suitable for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N,2-bis(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23NO/c25-23(24-18-17-20-11-5-2-6-12-20)22-14-8-7-13-21(22)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,24,25)

InChI Key

MMLDIUCPVNDIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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